molecular formula C11H8F4N2O4 B14191443 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate CAS No. 920966-49-0

4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate

Cat. No.: B14191443
CAS No.: 920966-49-0
M. Wt: 308.19 g/mol
InChI Key: INBHYEJXBYYDKE-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₈F₄N₂O₄ and a molecular weight of 308.186 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with four fluorine atoms and a nitrophenyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate typically involves the reaction of 4-nitrophenol with 3,3,4,4-tetrafluoropyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrrolidine derivatives.

    Biology: Employed in the study of enzyme kinetics and inhibition due to its ability to act as a substrate for esterases.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl ester group can be hydrolyzed by esterases, releasing 4-nitrophenol and the corresponding carboxylic acid. This hydrolysis reaction is often used to study enzyme activity and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a highly fluorinated pyrrolidine ring and a nitrophenyl ester group. This combination imparts distinct chemical properties, making it valuable in various research applications .

Properties

CAS No.

920966-49-0

Molecular Formula

C11H8F4N2O4

Molecular Weight

308.19 g/mol

IUPAC Name

(4-nitrophenyl) 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C11H8F4N2O4/c12-10(13)5-16(6-11(10,14)15)9(18)21-8-3-1-7(2-4-8)17(19)20/h1-4H,5-6H2

InChI Key

INBHYEJXBYYDKE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])(F)F)(F)F

Origin of Product

United States

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